molecular formula C14H10ClFO2 B1323940 4-Chloro-3-fluoro-3'-methoxybenzophenone CAS No. 750633-76-2

4-Chloro-3-fluoro-3'-methoxybenzophenone

Cat. No. B1323940
M. Wt: 264.68 g/mol
InChI Key: RTXFJYBXIYUSGO-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-3’-methoxybenzophenone is an organic compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 . It is a solid substance and is used extensively in scientific research. Its diverse applications range from organic synthesis to pharmaceutical development.


Molecular Structure Analysis

The SMILES string for 4-Chloro-3-fluoro-3’-methoxybenzophenone is COc1cccc(c1)C(=O)c2ccc(Cl)cc2 . This indicates that the compound contains a methoxy group (OCH3) and a chloro group (Cl) attached to a benzene ring, which is further connected to a carbonyl group (C=O) and another benzene ring with a fluoro group (F).


Physical And Chemical Properties Analysis

4-Chloro-3-fluoro-3’-methoxybenzophenone is a solid substance . It has a molecular weight of 264.68 .

Scientific Research Applications

SNAr Reaction Study

In a study exploring the substitution reactions in nitrobenzenes, the use of methoxide anion in the reaction of 3-fluoro-4-chloronitrobenzene led to the substitution of a fluorine atom, highlighting the charge-controlled reaction in SNAr processes. This research provides insights into the reaction mechanisms of related compounds (Cervera, Marquet, & Martin, 1996).

Radioligand Synthesis

The synthesis of 4-(4-[11C]methoxyphenyl) -(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid was developed as a potential radioligand for the GABA receptor in the brain. This synthesis involved O-methylation of a related benzophenone, indicating the relevance of such compounds in medical imaging technologies (Vos & Slegers, 1994).

Study of Intermolecular Interactions

A study on 1,2,4-triazole derivatives, including a fluoro derivative, analyzed various intermolecular interactions, like C–H⋯π, C–H⋯X (X = –F, –Cl), and lp⋯π interactions. These findings are significant for understanding the structural and interactional properties of fluoro-chloro substituted benzophenones (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Environmental Phenols Study

A method for determining benzophenone-3 and its main metabolites in human serum was developed, showcasing the relevance of benzophenones in environmental and health studies. This research highlights the importance of monitoring and understanding the impact of such compounds on human health (Tarazona, Chisvert, & Salvador, 2013).

Analyzing Phenol Degradation

Research on the degradation of phenol in methanogenic cultures used fluorobenzoates as analogues, demonstrating the role of fluoro-substituted compounds in understanding environmental degradation processes (Londry & Fedorak, 1993).

Synthesis of High-Performance Polymers

A study on the synthesis of a fluorinated phthalazinone monomer and its polymers emphasized the role of such compounds in creating high-performance polymers with potential applications in engineering plastics and membrane materials (Xiao, Wang, Jin, Jian, & Peng, 2003).

properties

IUPAC Name

(4-chloro-3-fluorophenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-18-11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXFJYBXIYUSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641482
Record name (4-Chloro-3-fluorophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluoro-3'-methoxybenzophenone

CAS RN

750633-76-2
Record name (4-Chloro-3-fluorophenyl)(3-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750633-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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